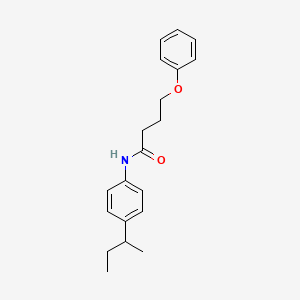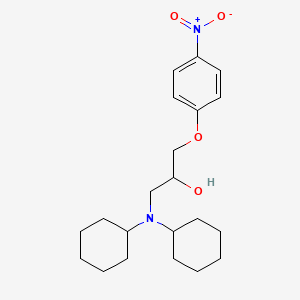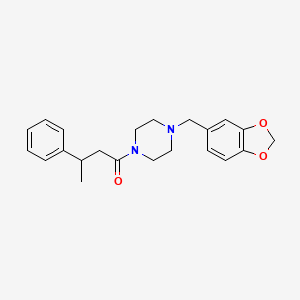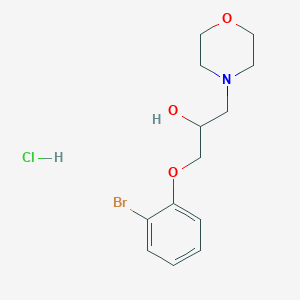
N-(4-sec-butylphenyl)-4-phenoxybutanamide
Descripción general
Descripción
N-(4-sec-butylphenyl)-4-phenoxybutanamide, also known as fluridone, is a synthetic herbicide that is commonly used in agriculture to control the growth of aquatic weeds and algae. Fluridone is a member of the diphenyl ethers class of herbicides and is known for its broad-spectrum activity against a wide range of plant species.
Mecanismo De Acción
Fluridone works by inhibiting the synthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. Without carotenoids, plants are unable to produce energy from sunlight and eventually die. Fluridone specifically targets the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids.
Biochemical and Physiological Effects:
Fluridone has been shown to have a range of biochemical and physiological effects on plants. In addition to inhibiting carotenoid synthesis, N-(4-sec-butylphenyl)-4-phenoxybutanamide has been shown to affect the synthesis of other pigments, such as chlorophyll. Fluridone also affects the production of certain hormones in plants, which can have a range of effects on growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluridone is a useful tool for studying the role of carotenoids in plant growth and development. It is also useful for studying the effects of herbicides on plant physiology. However, N-(4-sec-butylphenyl)-4-phenoxybutanamide has some limitations as a research tool. It is toxic to both plants and animals, which can limit its use in certain experiments. Fluridone is also expensive and can be difficult to obtain.
Direcciones Futuras
There are several potential future directions for research on N-(4-sec-butylphenyl)-4-phenoxybutanamide. One area of interest is the development of new herbicides that target different enzymes involved in carotenoid synthesis. Another area of interest is the study of the effects of this compound on non-target organisms, such as fish and other aquatic animals. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of certain diseases. Overall, the study of this compound and its effects on plant physiology and herbicide development is an important area of research with many potential applications.
Aplicaciones Científicas De Investigación
Fluridone has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling the growth of aquatic weeds and algae in ponds, lakes, and other water bodies. Fluridone has also been studied for its potential use in controlling the growth of invasive plant species in natural ecosystems.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-16(2)17-11-13-18(14-12-17)21-20(22)10-7-15-23-19-8-5-4-6-9-19/h4-6,8-9,11-14,16H,3,7,10,15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHDQWZMEHVPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3983047.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)
![6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3983082.png)
![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983099.png)

![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3983125.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B3983138.png)
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)
